molecular formula C6H5F2IN2O B2415286 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde CAS No. 2226182-37-0

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde

Cat. No.: B2415286
CAS No.: 2226182-37-0
M. Wt: 286.02
InChI Key: MYVFLKHRPZDGPJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, along with an aldehyde functional group. This unique structure imparts the compound with distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method includes the difluoromethylation of pyrazole derivatives, followed by iodination and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde exerts its effects is primarily through its interactions with molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to modulate the activity of enzymes and receptors. The iodine atom and aldehyde group also contribute to its reactivity and binding affinity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:

The presence of both the difluoroethyl and iodine groups, along with the aldehyde functionality, makes this compound a versatile and valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-iodopyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O/c7-5(8)2-11-6(9)1-4(3-12)10-11/h1,3,5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVFLKHRPZDGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C=O)CC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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